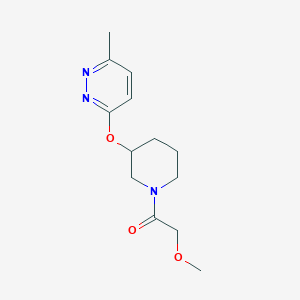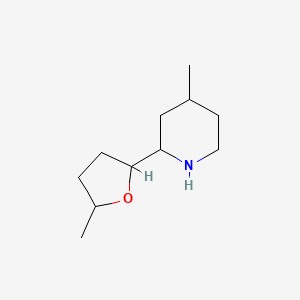
4-Methyl-2-(5-methyloxolan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Methyl-2-(5-methyloxolan-2-yl)piperidine" is a derivative of piperidine, which is a heterocyclic organic compound with a molecular structure featuring a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and presence in various pharmaceutical agents. The provided papers do not directly discuss "4-Methyl-2-(5-methyloxolan-2-yl)piperidine," but they do provide insights into the synthesis, structure, and biological activities of related piperidine compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a potent acetylcholinesterase inhibitor, involves the incorporation of an indanone moiety into the piperidine ring . Similarly, the synthesis of metal complexes derived from 4-methyl-piperidine-carbodithioate demonstrates the versatility of piperidine derivatives in forming coordination compounds with various metals . These syntheses typically require multiple steps, including the use of protecting groups, metal-assisted reactions, and purification techniques such as crystallization.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime reveals a nonplanar molecule with the piperidine ring adopting a chair conformation . The spatial arrangement of substituents on the piperidine ring can significantly influence the compound's reactivity and interaction with biological targets. The stereochemistry of quaternary salts derived from piperidine has also been shown to affect their anticholinergic activities, with trans isomers generally being more potent than cis isomers .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including quaternization, acylation, and complexation with metals. The formation of quaternary salts enhances the anticholinergic activity of piperidine derivatives . The ability to form complexes with metals such as silver, copper, cobalt, and mercury further demonstrates the chemical reactivity of piperidine derivatives, which can lead to compounds with interesting properties such as fluorescence and redox behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like acyloxy or carbodithioate affects these properties and can be tailored to achieve desired characteristics. Thermal analyses of metal complexes of piperidine derivatives provide insights into their stability and decomposition patterns . Additionally, the fluorescence properties of some piperidine derivatives make them potential candidates for applications in materials science .
Scientific Research Applications
Corrosion Inhibition Properties : Piperidine derivatives, including compounds similar to 4-Methyl-2-(5-methyloxolan-2-yl)piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, providing insights into their potential industrial applications (Kaya et al., 2016).
Anti-acetylcholinesterase Inhibitors : Research into piperidine derivatives has also included their use as anti-acetylcholinesterase inhibitors, which are significant in the treatment of diseases like Alzheimer's. The structure-activity relationship of these compounds provides valuable information for developing more potent inhibitors (Sugimoto et al., 1995).
Antimycobacterial Activity : Piperidin-4-ones, synthesized through specific chemical reactions, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This makes them valuable in the research and development of new antimycobacterial drugs (Kumar et al., 2008).
Synthesis of Branched-Chain Analogues of Azapyranoses : Piperidinones derived from similar structures have been synthesized for potential application in medicinal chemistry. These compounds are part of ongoing research into developing new therapeutic agents (Budzińska & Sas, 2001).
Anticholinergic Activities : Studies on piperidine derivatives have explored their anticholinergic activities. Such research is significant in understanding how these compounds can be used to treat conditions involving the cholinergic system in the body (Sugai et al., 1984).
Serotonin Receptor Agonists : Research on piperidine derivatives has included their role as serotonin receptor agonists, which has implications in treating various psychiatric disorders (Vacher et al., 1999).
Fluorescence and Redox Properties : Some piperidine-carbodithioate compounds, which are structurally similar, have been studied for their fluorescence and redox properties. This research contributes to the understanding of these compounds in the context of photochemistry and electrochemistry (Nath et al., 2016).
Antipsychotic Properties : Piperidine derivatives have been synthesized and tested as potential antipsychotics, targeting multiple receptors such as dopamine and serotonin receptors. This highlights their potential use in the treatment of schizophrenia and other mental health disorders (Chen et al., 2013).
Future Directions
The future directions for “4-Methyl-2-(5-methyloxolan-2-yl)piperidine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-methyl-2-(5-methyloxolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h8-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHXIUOLOMRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2CCC(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)
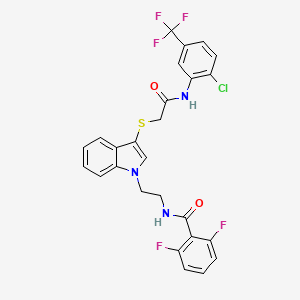
![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

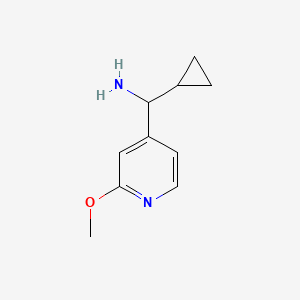

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
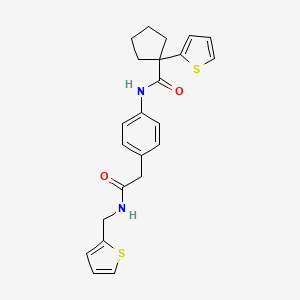
![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)
![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
